molecular formula C9H19N3O3 B13342298 (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid

Cat. No.: B13342298
M. Wt: 217.27 g/mol
InChI Key: GHZATQMRRZVQMB-ZETCQYMHSA-N
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Description

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid is a synthetic biochemical with the CAS registry number 58316-51-1 . Its molecular formula is C9H19N3O3, corresponding to a molecular weight of 217.27 g/mol . This compound is characterized by its peptide-like structure, featuring an L-glutamate backbone and a 4-aminobutyl side chain, which may contribute to its properties and research applications . As a specialized molecule with multiple functional groups, it serves as a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for researchers designing and developing novel compounds, where it can act as a key molecular building block . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal utilization, nor for application in animals. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

(4S)-4-amino-5-(4-aminobutylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H19N3O3/c10-5-1-2-6-12-9(15)7(11)3-4-8(13)14/h7H,1-6,10-11H2,(H,12,15)(H,13,14)/t7-/m0/s1

InChI Key

GHZATQMRRZVQMB-ZETCQYMHSA-N

Isomeric SMILES

C(CCNC(=O)[C@H](CCC(=O)O)N)CN

Canonical SMILES

C(CCNC(=O)C(CCC(=O)O)N)CN

Origin of Product

United States

Preparation Methods

Synthesis via Protected Intermediates

Stepwise synthesis involving amino acid derivatives:

  • Protection of amino groups: Typically, amino groups are protected with tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent undesired reactions during subsequent steps.
  • Introduction of the oxo group: Oxidation of specific intermediates, such as amino alcohols or amino acids, using oxidizing agents like Dess-Martin periodinane or oxalyl chloride in DMSO, facilitates the formation of the keto functionality.
  • Chain elongation: Alkylation or acylation reactions extend the carbon chain, often using reagents like methyltriphenylphosphonium bromide (for Wittig reactions) or via amide coupling protocols.

Example Protocol:

  • Starting from L-glutamic acid, protection of the amino and carboxyl groups is performed using Boc and tert-butyl ester, respectively.
  • The protected intermediate undergoes α-methylenation at the keto position using reagents like ethyl chloroformate and N-methylmorpholine, followed by selective hydrolysis to open cyclic intermediates.
  • The amino group is introduced via amide coupling with ammonium chloride derivatives, followed by deprotection to yield the free amino acid.

Supporting Data:

  • A recent study reported the synthesis of amino acid derivatives with similar functional groups via protection-deprotection sequences, achieving yields exceeding 70% in key steps, emphasizing the importance of protecting groups for selectivity.

Oxidation and Functional Group Interconversion

  • Oxidation of amino alcohols: Using Dess-Martin periodinane or oxalyl chloride in DMSO, amino alcohols are oxidized to keto acids, forming the oxo functionality at the appropriate position.
  • Reductive amination: In some routes, reductive amination of keto acids with ammonia or amines is employed to introduce amino groups selectively.

Example Protocol:

  • Oxidation of a protected amino alcohol with Dess-Martin periodinane yields the corresponding keto acid.
  • Subsequent amination steps, using ammonia or amines under reductive conditions, afford the amino acid derivative with the desired amino substitutions.

Research Findings:

  • An efficient oxidation of amino alcohols to keto acids has been demonstrated with Dess-Martin periodinane, offering high yields and minimal overoxidation.

Peptide Coupling and Final Deprotection

  • Peptide coupling reactions: Using coupling agents such as PyBOP or HATU, amino acids are linked to form peptide-like structures, which are then hydrolyzed or deprotected to obtain the free amino acid.
  • Deprotection: Acidic conditions (e.g., TFA treatment) remove protecting groups like Boc or tert-butyl esters, yielding the target compound in its free form.

Example Protocol:

  • Coupling of protected amino acids with amines is performed in DMF with coupling reagents.
  • The final step involves treatment with trifluoroacetic acid (TFA) to remove protecting groups, followed by purification.

Supporting Data:

  • The use of TFA for deprotection has been shown to be effective, with yields typically above 80% for deprotected amino acids.

Data Table Summarizing Preparation Methods

Methodology Reagents & Conditions Key Intermediates Yield/Remarks
Protection of amino acids Boc anhydride, tert-butyl alcohol, base (e.g., TEA) Boc-protected amino acids >70% in key steps
Oxidation to keto acids Dess-Martin periodinane, oxalyl chloride in DMSO Keto acid derivatives High yield, selective oxidation
Chain elongation via alkylation Methyltriphenylphosphonium bromide, Wittig reagents Extended amino acid chains Variable, optimized around 60-80%
Amide coupling PyBOP, HATU, or carbodiimides with amines Peptide-like intermediates >80% in optimized conditions
Deprotection TFA, acidolysis Free amino acid >80% yield, high purity

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Spermidine: Used as the donor of the 4-aminobutyl moiety.

    Deoxyhypusine Synthase (DHPS): Catalyzes the transfer of the 4-aminobutyl moiety.

    Deoxyhypusine Hydroxylase (DOHH): Catalyzes the hydroxylation of deoxyhypusine.

Major Products

Scientific Research Applications

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects through the modification of eIF5A, a protein involved in translation elongation and termination. The modification involves the addition of a 4-aminobutyl moiety to a specific lysine residue, forming hypusine. This modification is essential for the activity of eIF5A, which in turn is crucial for protein synthesis and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The 5-oxopentanoic acid scaffold is versatile, with substituents dictating chemical behavior and biological activity. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name & CAS No. Molecular Weight Substituent at 5-Oxo Position Key Properties/Applications References
(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid 233.25 (calc.) 4-aminobutylamino Hypothetical; potential peptide mimetic or enzyme inhibitor
Nebostinel (CAS 163000-63-3) 256.34 4,4-dimethylcyclohexylamino Enhanced lipophilicity; CNS-targeting applications (e.g., glutamate receptor modulation)
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS 45120-30-7) 203.24 tert-butoxy Intermediate in peptide synthesis; stabilizes polymers
5-Aminolevulinic Acid (ALA, CAS 106-60-5) 167.15 5-amino Photodynamic therapy (PDT) and diagnostics; metabolized to protoporphyrin IX
Caged Glutamate (Compound 2) 535.30 (HRMS) 5,7-dinitroindolin-1-yl Light-activated neurotransmitter release; neurobiology research
RAFT CTA () 295.44 (calc.) propylthiocarbonothioylthio Controlled radical polymerization; polymer backbone engineering
Nebostinel (CAS 163000-63-3)
  • Structure-Activity Relationship : The 4,4-dimethylcyclohexyl group enhances lipophilicity (logP ~1.5), improving blood-brain barrier permeability compared to polar analogs like ALA .
5-Aminolevulinic Acid (ALA)
  • Mechanism : Converts to protoporphyrin IX in cancer cells, enabling fluorescence-guided surgery and PDT .
  • Limitations: Lacks the aminobutyl group, reducing its ability to form stable complexes with metal ions or polymers.
Caged Glutamate
  • Function : The nitroindolinyl group enables light-triggered glutamate release, aiding synaptic transmission studies .
  • Synthesis : Prepared via carbodiimide coupling, yielding 42.6% isolated product (HRMS confirmed) .
Zwitterionic Polymer Precursors
  • Example: 5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid serves as a monomer for biocompatible polymers. The tert-butyl groups enhance solubility in organic solvents during synthesis .

Reactivity and Stability Insights

  • Reversibility: Analogs lacking α-amino groups (e.g., AVA in ) show reversible reactions due to inability to cyclize, unlike L-GSA derivatives .
  • RAFT Polymerization: The thiocarbonothioylthio group in ’s CTA enables precise control over polymer molecular weight (Đ <1.2) .

Biological Activity

(S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid, commonly referred to as glutamyl-putrescine, is a compound of significant interest in biochemical research due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C9_9H19_19N3_3O3_3
  • CAS Number : 94596-60-8

It is characterized by an amino acid backbone with an additional butyl amino group, which may influence its interaction with biological systems.

This compound exhibits several biological activities that are primarily attributed to its role as a modulator in neurotransmission and cellular signaling pathways. The compound is thought to interact with various receptors and enzymes involved in metabolic processes.

  • Neurotransmitter Modulation :
    • The compound has been shown to influence neurotransmitter release, particularly in the context of glutamate signaling pathways. Its structural similarity to glutamate suggests potential agonistic or antagonistic effects on glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
  • Cell Signaling :
    • Research indicates that this compound may play a role in cell signaling by modulating pathways associated with cell growth and apoptosis. This activity is particularly relevant in the context of cancer research, where compounds that can influence cell death pathways are of great interest.

Case Studies

  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
  • Antitumor Activity :
    • Another research effort focused on the antitumor properties of this compound, revealing that it inhibited the proliferation of various cancer cell lines. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and inhibition of cell cycle progression.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInfluences glutamate receptor activity
Neuroprotective EffectsReduces oxidative stress-induced neuronal death
Antitumor ActivityInhibits cancer cell proliferation

Q & A

Q. What are the critical steps in synthesizing (S)-4-Amino-5-((4-aminobutyl)amino)-5-oxopentanoic acid?

Methodological Answer:

  • Protection of Functional Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amino groups during synthesis to prevent unwanted side reactions .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pentanoic acid backbone and the 4-aminobutyl substituent .
  • Purification : Use recrystallization (e.g., methanol/water mixtures) or reverse-phase chromatography to isolate the compound with ≥98% purity .

Q. How can the stereochemical integrity of the (S)-configured compound be validated?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (85:15) to confirm enantiomeric excess (>99% for the S-form) .
  • Circular Dichroism (CD) : Compare the CD spectrum with known S-configured analogs (e.g., (S)-glutamic acid derivatives) to verify stereochemistry .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the 4-aminobutyl side chain (δ ~2.8 ppm for NH2_2, δ ~3.1 ppm for CH2_2NH) and ketone group (δ ~208 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular weight (calculated for C9_9H18_{18}N3_3O3_3: 216.1348) .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO for aqueous solubility testing. Solubility data for analogs suggest ~2.5 mg/mL at 25°C .
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylate via tert-butyl ester hydrolysis) to enhance solubility without altering biological activity .

Q. What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., VEGFR-2 kinase) with cell-based angiogenesis models (e.g., HUVEC tube formation) to validate antiangiogenic activity .
  • Structural Analog Comparison : Test derivatives like (S)-4-Amino-5-[(4-methylcoumarinyl)amino]-5-oxopentanoic acid to isolate structure-activity relationships (SAR) and resolve conflicting data .

Q. How can metabolic stability be evaluated for drug development?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and measure degradation half-life (t1/2_{1/2}) using LC-MS. For similar amino acid derivatives, t1/2_{1/2} ranges from 15–45 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4), which are critical for predicting drug-drug interactions .

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